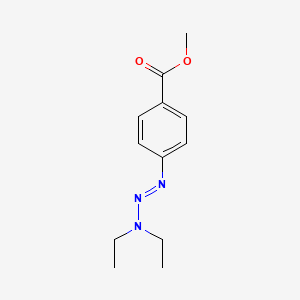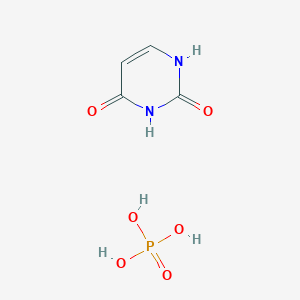
Uracil monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil monophosphate, also known as uridine monophosphate, is a nucleotide that plays a crucial role in the metabolism of cells. It is a pyrimidine nucleotide that is composed of a uracil base attached to a ribose sugar and a single phosphate group. This compound is an essential component of RNA and is involved in various biochemical processes, including the synthesis of nucleic acids and the regulation of enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uracil monophosphate can be synthesized through the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly specific and occurs under mild conditions, making it an efficient method for the production of this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the enzymes required for the synthesis of this compound, resulting in high yields of the compound .
Chemical Reactions Analysis
Types of Reactions
Uracil monophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions to form various derivatives, such as 5-fluorothis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Uridine diphosphate, uridine triphosphate.
Reduction: Dihydrothis compound.
Substitution: 5-Fluorothis compound.
Scientific Research Applications
Uracil monophosphate has a wide range of applications in scientific research:
Mechanism of Action
Uracil monophosphate exerts its effects by participating in various biochemical pathways. It is involved in the synthesis of RNA, where it pairs with adenine during transcription. Additionally, this compound regulates the activity of enzymes such as carbamoyl phosphate synthetase and aspartate transcarbamoylase in plants, and CPSase II in animals . These enzymes are crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Comparison with Similar Compounds
Uracil monophosphate is similar to other pyrimidine nucleotides such as cytidine monophosphate and thymidine monophosphate. it is unique in its ability to pair with adenine in RNA, whereas thymidine monophosphate pairs with adenine in DNA. Additionally, this compound is involved in the regulation of different enzymes compared to cytidine monophosphate and thymidine monophosphate .
List of Similar Compounds
- Cytidine monophosphate
- Thymidine monophosphate
- 5-Fluorothis compound
Properties
CAS No. |
72758-50-0 |
|---|---|
Molecular Formula |
C4H7N2O6P |
Molecular Weight |
210.08 g/mol |
IUPAC Name |
phosphoric acid;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2.H3O4P/c7-3-1-2-5-4(8)6-3;1-5(2,3)4/h1-2H,(H2,5,6,7,8);(H3,1,2,3,4) |
InChI Key |
KPYHRMNYOUGKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)NC1=O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
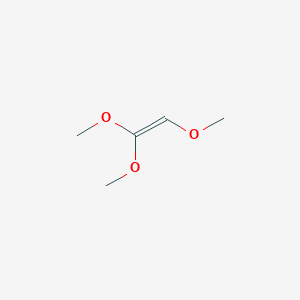
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
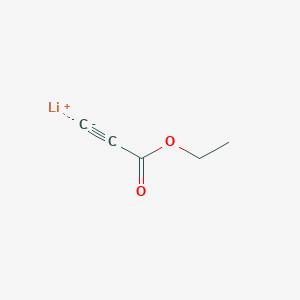
![8-Ethoxy-7-oxa-9-azatetracyclo[4.3.0.02,4.03,5]non-8-ene](/img/structure/B14453706.png)


![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B14453728.png)
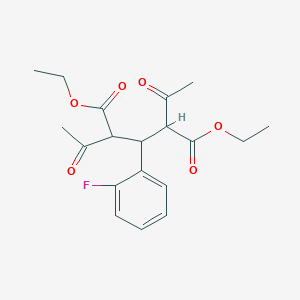

![6,8,10-Trichloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453766.png)

